molecular formula C28H30N2O2 B401448 4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether

4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether

Katalognummer: B401448
Molekulargewicht: 426.5g/mol
InChI-Schlüssel: SNQNVDTUSXSEHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethylphenyl group and a hexyloxybiphenyl group attached to the oxadiazole ring

Eigenschaften

Molekularformel

C28H30N2O2

Molekulargewicht

426.5g/mol

IUPAC-Name

5-(4-ethylphenyl)-3-[4-(4-hexoxyphenyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C28H30N2O2/c1-3-5-6-7-20-31-26-18-16-23(17-19-26)22-12-14-24(15-13-22)27-29-28(32-30-27)25-10-8-21(4-2)9-11-25/h8-19H,3-7,20H2,1-2H3

InChI-Schlüssel

SNQNVDTUSXSEHP-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CC

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.

    Attachment of the ethylphenyl group:

    Attachment of the hexyloxybiphenyl group:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4-Ethylphenyl derivatives: These compounds share the ethylphenyl group but differ in other structural aspects.

    Hexyloxybiphenyl derivatives: These compounds share the hexyloxybiphenyl group but differ in other structural aspects.

    Other oxadiazoles: These compounds share the oxadiazole ring but differ in the attached groups.

The uniqueness of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.